gallium-69

Overview

Description

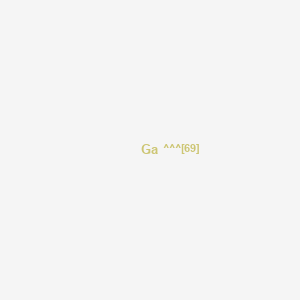

gallium-69, is a stable isotope of the element gallium. It is represented by the symbol (^{69}\text{Ga}) and has an atomic number of 31, which means it contains 31 protons in its nucleus. This isotope has 38 neutrons, giving it a mass number of 69. This compound is one of the two naturally occurring isotopes of gallium, the other being gallium-71. This compound makes up about 60.1% of natural gallium .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallium-69 can be produced through various synthetic routes. One common method involves the irradiation of gallium-68 with protons, which results in the formation of this compound. This process can be carried out using a cyclotron or other particle accelerators .

Industrial Production Methods

In industrial settings, this compound is typically obtained as a by-product of aluminum and zinc production. During the extraction of aluminum from bauxite ore, gallium is also extracted and subsequently purified. Similarly, gallium can be obtained from zinc ores such as sphalerite. The purification process often involves zone refining to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Gallium-69 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is amphoteric, meaning it can react both as an acid and a base .

Common Reagents and Conditions

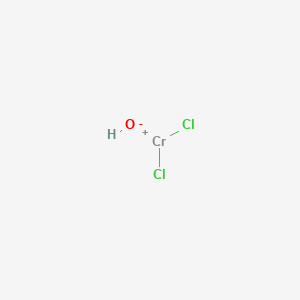

Oxidation: this compound can be oxidized using strong oxidizing agents such as chlorine or bromine to form gallium(III) compounds.

Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride to form gallium metal.

Substitution: this compound can undergo substitution reactions with halogens to form gallium halides.

Major Products

Oxidation: Gallium trichloride (GaCl₃), gallium tribromide (GaBr₃)

Reduction: Gallium metal (Ga)

Substitution: Gallium halides (e.g., GaCl₃, GaBr₃)

Scientific Research Applications

Gallium-69 has a wide range of applications in scientific research, including:

Chemistry: Used in the study of gallium compounds and their properties.

Biology: Employed in biological studies to understand the role of gallium in biological systems.

Mechanism of Action

The mechanism of action of gallium-69 in various applications depends on its chemical properties. In medical imaging, this compound is used as a tracer in PET scans. It binds to specific molecules in the body, allowing for the visualization of biological processes. The molecular targets and pathways involved vary depending on the specific radiopharmaceutical used .

Comparison with Similar Compounds

Gallium-69 can be compared with other isotopes and elements with similar properties:

Gallium-71: Another stable isotope of gallium, making up about 39.9% of natural gallium.

Indium-115: A neighboring element in the periodic table with similar chemical properties but different isotopic composition.

Thallium-203: Another element in the same group as gallium, with similar chemical behavior but different isotopic characteristics.

This compound is unique due to its specific isotopic mass and its applications in both industrial and medical fields, particularly in diagnostic imaging .

Properties

IUPAC Name |

gallium-69 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHNNYVSQQEPJS-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ga] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[69Ga] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162574 | |

| Record name | Gallium, isotope of mass 69 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.92557 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14391-02-7 | |

| Record name | Gallium, isotope of mass 69 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014391027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium, isotope of mass 69 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.